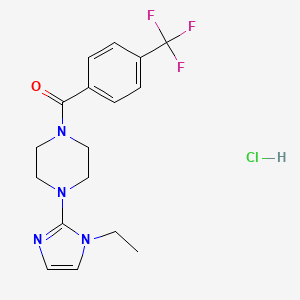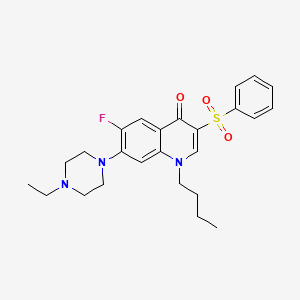
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties, including its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Topoisomerase I Inhibition and Anticancer Properties
The compound's derivatives have been studied for their potential as topoisomerase I inhibitors. This enzyme is critical in DNA replication, and its inhibition is a promising strategy in cancer therapy. A study by Ge et al. (2016) synthesized a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, exhibiting potent inhibitory activity against various cancer cell lines, including A549, Hela, BGC-823, and HepG2. This suggests the therapeutic potential for further development in cancer treatment (Ge et al., 2016).
Enzymatic Resolution and Antitumor Activity
A study by Nagarapu et al. (2011) focused on the synthesis, characterization, and resolution of novel derivatives of the compound, showing significant antitumor activity against human neuroblastoma and lung carcinoma cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (Nagarapu et al., 2011).
Synthesis and Biological Evaluation
Various studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance, the research by Mizuno et al. (2006) and Murugesan et al. (2017) involves the synthesis of related quinoline compounds, providing insights into the chemical properties and potential applications of these derivatives in medicinal chemistry (Mizuno et al., 2006); (Murugesan et al., 2017).
Molecular Docking Studies
The study by Murugesan et al. (2017) also included molecular docking studies with bovine serum albumin protein, suggesting potential interactions at the molecular level that could be important for drug development (Murugesan et al., 2017).
Drug Polymer Synthesis
Yang and Santerre (2001) utilized a quinolone compound similar to 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in the synthesis of a drug polymer chain. This study demonstrates the potential of integrating such compounds into polyurethane backbones, which could have applications in drug delivery systems (Yang & Santerre, 2001).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-3-5-11-29-18-24(33(31,32)19-9-7-6-8-10-19)25(30)20-16-21(26)23(17-22(20)29)28-14-12-27(4-2)13-15-28/h6-10,16-18H,3-5,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUKMQIEFFDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2642815.png)
![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)
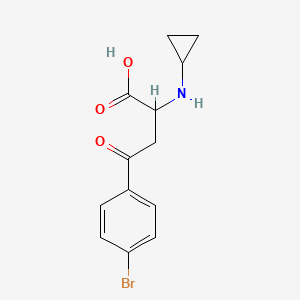
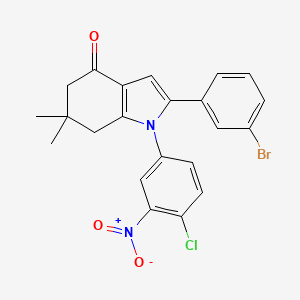
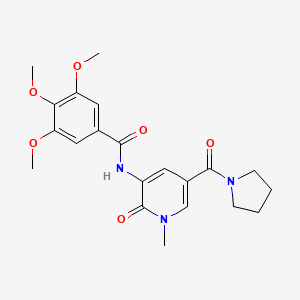
![N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2642829.png)
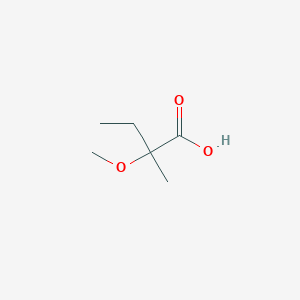
![3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2642831.png)
![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)
